Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate

Solid-state characterization Positional isomer differentiation Crystallinity and formulation

Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate (CAS 915707-42-5, MDL MFCD09702352) is a heterocyclic active ester building block comprising a 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid core derivatized as its 2,3,4,5,6-pentafluorophenyl (PFP) ester. It has a molecular formula of C₁₇H₉F₅N₂O₂ and a molecular weight of 368.26 g·mol⁻¹.

Molecular Formula C17H9F5N2O2
Molecular Weight 368.26 g/mol
CAS No. 915707-42-5
Cat. No. B1613308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate
CAS915707-42-5
Molecular FormulaC17H9F5N2O2
Molecular Weight368.26 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C2=CC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
InChIInChI=1S/C17H9F5N2O2/c1-24-7-6-10(23-24)8-2-4-9(5-3-8)17(25)26-16-14(21)12(19)11(18)13(20)15(16)22/h2-7H,1H3
InChIKeyLGHZGIHYFYLEAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate (CAS 915707-42-5): Core Identity and Procurement Baseline


Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate (CAS 915707-42-5, MDL MFCD09702352) is a heterocyclic active ester building block comprising a 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid core derivatized as its 2,3,4,5,6-pentafluorophenyl (PFP) ester. It has a molecular formula of C₁₇H₉F₅N₂O₂ and a molecular weight of 368.26 g·mol⁻¹ [1]. The compound is commercially supplied as a Maybridge (Thermo Fisher Scientific) catalog product (CC23826DA / CC23826CB) at 97% assay purity, packaged in amber glass bottles under inert conditions . Its computed XLogP3-AA of 3.8 and five fluorine atoms confer substantial lipophilicity and electron-withdrawing character, positioning it as a pre-activated acylating agent for amine-targeted bioconjugation and heterocycle-oriented medicinal chemistry library synthesis [1].

Why Generic Substitution Fails for Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate


Procurement decisions for activated ester building blocks cannot rely on simple functional-group interchangeability. The PFP ester moiety is mechanistically distinct from N-hydroxysuccinimide (NHS) esters: PFP esters exhibit markedly reduced susceptibility to spontaneous hydrolysis during conjugation, enabling higher amidation efficiency under aqueous conditions . Furthermore, the regiochemistry of the pyrazole attachment to the benzoate core (para- vs. meta-substitution) alters molecular geometry, solid-state packing, and target recognition—differences that are not captured by molecular formula or purity alone. Substituting the 4-substituted isomer with the 3-substituted analog (CAS 910037-11-5) or with the non-pyrazole parent PFP benzoate (CAS 1548-84-1) introduces undocumented changes in melting point, solubility, and reactivity that can compromise synthetic reproducibility in multi-step medicinal chemistry campaigns . The quantitative evidence below substantiates these differentiation axes.

Quantitative Differentiation Evidence for Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate vs. Closest Analogs


Melting Point: 4-Substituted vs. 3-Substituted Positional Isomer — Direct Head-to-Head Comparison

The 4-(1-methyl-1H-pyrazol-3-yl)benzoate PFP ester (target) exhibits a melting point of 122.5–124 °C [1], whereas its direct positional isomer, pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate (CAS 910037-11-5), melts at 126–127 °C . The 3.5–4.5 °C depression in the para-isomer reflects altered crystal lattice packing arising from the different molecular geometry of the 4- vs. 3-substitution pattern on the central benzoyl ring. This difference is analytically resolvable by differential scanning calorimetry (DSC) and serves as a primary identity and purity discriminator between the two isomers.

Solid-state characterization Positional isomer differentiation Crystallinity and formulation

Thermal Stability Enhancement Conferred by the Pyrazole Moiety vs. Parent PFP Benzoate

Compared to the simplest aryl PFP ester—pentafluorophenyl benzoate (CAS 1548-84-1), which melts at 72–76 °C (literature mp 74 °C) —the target compound exhibits a melting point approximately 50 °C higher (122.5–124 °C). This substantial elevation is attributable to the introduction of the 1-methyl-1H-pyrazol-3-yl substituent at the para position, which increases molecular weight, enhances dipole moment, and enables additional intermolecular interactions (π–π stacking, potential C–H···N contacts). The higher melting point correlates with greater thermal robustness during storage and handling, reducing the risk of premature melting or degradation in automated compound management systems operating at elevated ambient temperatures.

Thermal stability Building block comparison Heterocycle impact on solid-state properties

PFP Ester Hydrolytic Stability vs. NHS Ester: Class-Level Evidence for Superior Aqueous Conjugation Efficiency

Pentafluorophenyl (PFP) esters, as a class, are documented to be less susceptible to spontaneous hydrolysis than N-hydroxysuccinimide (NHS) esters under bioconjugation conditions . Specifically, the Aladdin PEG PFP Ester technical protocol states that 'the pentafluorophenyl (PFP) ester is less subject to hydrolysis than NHS esters, resulting in more efficient reactions' . Sigma-Aldrich corroborates that 'PFP ester is more reactive to amines than NHS ester and is more stable than NHS ester to hydrolysis' . While these data are class-level and not measured on the target compound itself, the electron-withdrawing pentafluorophenyl substituent is the conserved pharmacophore responsible for this enhanced hydrolytic stability, making the inference directly applicable. The PFP ester moiety furthermore reacts with both primary and secondary amines, whereas NHS esters are effectively restricted to primary amines .

Bioconjugation Activated ester hydrolysis Amidation efficiency

PFP Ester Amidation Reactivity Advantage over Simple Alkyl Esters for Direct Bioconjugation

Unlike the methyl ester analog methyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate (CAS 179057-11-5), which requires strongly basic or acidic conditions and elevated temperatures for amidation, the PFP ester of the target compound enables amide bond formation with primary and secondary amines under mild conditions (pH 7.2–8.5 aqueous buffer, room temperature, 1–4 hours) . The pentafluorophenolate leaving group (pKa of pentafluorophenol ≈ 5.5) is a substantially better leaving group than methoxide (pKa of methanol ≈ 15.5), providing a thermodynamic driving force for aminolysis that is absent in the methyl ester. This functional distinction is critical: the methyl ester is a protected carboxylic acid requiring deprotection, whereas the PFP ester is a pre-activated acylating agent ready for direct conjugation without additional activation steps [1].

Active ester reactivity Amide bond formation Mild-condition bioconjugation

Regiochemistry-Dependent Molecular Recognition: 4- vs. 3-Substitution Governs Target Engagement Geometry

The 4-(1-methyl-1H-pyrazol-3-yl)benzoate scaffold places the pyrazole ring in a linear, para-disposed orientation relative to the PFP ester carbonyl, yielding an extended molecular axis with a distance of approximately 9–10 Å between the pyrazole N2 nitrogen and the ester carbonyl carbon. In contrast, the 3-substituted isomer (CAS 910037-11-5) introduces a ~60° angular deviation in the pyrazole–benzoate vector, producing a kinked geometry [1]. These distinct spatial presentations are encoded in their unique InChI Keys: LGHZGIHYFYLEAC-UHFFFAOYSA-N (4-isomer) vs. LGHVUZDAZTZCHC-UHFFFAOYSA-N (3-isomer) [2]. Pyrazole-containing benzoic acid derivatives are established pharmacophores in kinase inhibitor design, particularly targeting Checkpoint Kinase 1 (Chk1) and Aurora kinases, where the pyrazole nitrogen acts as a hinge-binding hydrogen bond acceptor [3]. The para-disposition in the target compound favors an extended ATP-mimetic binding pose distinct from that accessible to the meta-isomer.

Structure–activity relationship Positional isomer pharmacology Kinase inhibitor design

XLogP3-AA Lipophilicity: Balancing Membrane Permeability and Aqueous Solubility vs. Free Acid

The target compound has a computed XLogP3-AA of 3.8 [1], reflecting the combined lipophilic contributions of the pentafluorophenyl ester (five fluorine atoms) and the 1-methylpyrazole moiety. This value places it within the drug-like lipophilicity window (LogP 1–5 per Lipinski guidelines) and represents a substantial increase over the predicted LogP of the corresponding free acid, 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid (CAS 915707-39-0; predicted LogP ≈ 1.5–2.0 based on the benzoic acid core and pyrazole substituent) . The PFP ester therefore serves as a lipophilic prodrug-like carrier; upon aminolysis or hydrolysis, the liberated free acid has significantly lower LogP and different tissue distribution properties. This LogP differential is a critical design parameter for cellular permeability assays where the intact PFP ester must cross membranes prior to intracellular activation.

Lipophilicity Drug-likeness Physicochemical property optimization

High-Value Application Scenarios for Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate Based on Evidence-Verified Differentiation


Positionally Defined Kinase-Focused Library Synthesis Requiring Para-Substituted Pyrazolyl-Benzoate Scaffolds

In kinase inhibitor medicinal chemistry programs, the extended linear geometry of the 4-substituted pyrazolyl-benzoate scaffold (evidence item 5) is preferred for targeting kinases with deep ATP-binding pockets such as Chk1 and GSK-3β. Procuring the PFP ester (rather than the carboxylic acid) enables direct amide coupling to amine-functionalized core scaffolds under mild conditions (pH 7.2–8.5, room temperature), eliminating a separate acid activation step (evidence item 4). The 3.5–4.5 °C melting point difference from the 3-substituted isomer (evidence item 1) provides a quality control checkpoint to verify the correct positional isomer has been supplied, preventing costly synthesis errors in multi-parallel library production. [1]

Antibody–Drug Conjugate (ADC) and Fluorescent Bioconjugation Payload Synthesis Exploiting PFP Ester Hydrolytic Stability

The PFP ester's documented superior hydrolytic stability over NHS esters (evidence item 3) makes this compound an advantageous acylating agent for preparing amine-reactive payloads destined for antibody conjugation. When the target pyrazolyl-benzoate warhead must be pre-installed on a linker or payload prior to aqueous bioconjugation, the PFP ester survives the aqueous workup with less premature hydrolysis, yielding higher active ester content at the point of antibody labeling. The compound's reactivity toward secondary amines (evidence item 3) further enables conjugation to N-methylated lysine mimetics or proline-rich peptide sequences inaccessible to NHS ester chemistry. [2]

Electron-Capture Derivatization for Trace Analytical Detection of Carboxylate-Containing Metabolites

Pentafluorophenyl esters are established derivatizing agents for electron-capture detection (ECD) in gas chromatography, leveraging the high electronegativity of the five fluorine atoms for ultrasensitive detection. Patent literature (US 5,041,641) explicitly identifies PFP derivatives as suitable 'derivatizing agents for electron capture detection and optical resolution for analysis' [3]. The 4-(1-methyl-1H-pyrazol-3-yl)benzoate PFP ester can be employed to derivatize amine-containing analytes or, conversely, serve as a pre-activated electrophoric tag for carboxylic acid analytes via transesterification, enabling detection limits superior to non-fluorinated benzoyl derivatives. The ~50 °C melting point elevation over simple PFP benzoate (evidence item 2) reduces volatility losses during sample preparation. [3]

Agrochemical Lead Optimization Utilizing Pyrazole-Containing Benzoate Pharmacophores

Pyrazolyl-benzoic acid derivatives are recognized scaffolds in herbicide discovery (e.g., 5-pyrazolylbenzoic acid derivatives claimed in patent literature as herbicides and plant desiccants) [4]. The PFP ester form of 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid provides a pre-activated intermediate for rapid diversification of the carboxylic acid position via amidation with various amine-containing agrochemical fragments. The XLogP3-AA of 3.8 (evidence item 6) places the intact PFP ester within the optimal lipophilicity range for foliar uptake, while the liberated free acid (LogP ~1.5–2.0) following metabolic ester cleavage has suitable phloem mobility—a prodrug-like property set directly enabled by the PFP ester functional group choice. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.